molecular formula C7H6N2S2 B1617360 2-(Methylthio)thiazolo[5,4-b]pyridine CAS No. 57135-10-1

2-(Methylthio)thiazolo[5,4-b]pyridine

Cat. No.: B1617360
CAS No.: 57135-10-1
M. Wt: 182.3 g/mol
InChI Key: TVFORTZHGPWPAE-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Systems in Chemical Sciences

Fused heterocyclic systems are a cornerstone of modern chemical sciences, representing complex molecular architectures where two or more cyclic compounds, at least one of which is a heterocycle, share a common bond. scribd.com A heterocyclic compound is a cyclic structure containing atoms of at least two different elements in its ring(s). wikipedia.org These systems are of immense interest in organic chemistry due to their prevalence in natural products, pharmaceuticals, and advanced materials. fiveable.me More than half of all known compounds are heterocycles, and a significant portion of these are fused systems. wikipedia.org

The fusion of rings creates unique structural and electronic properties that are not merely the sum of the individual components. fiveable.me The presence and position of heteroatoms such as nitrogen, sulfur, and oxygen within the fused framework significantly influence the molecule's reactivity, stability, and three-dimensional shape. fiveable.me This structural diversity makes fused heterocycles exceptionally versatile scaffolds in drug design, as their rigid frameworks can be precisely tailored to interact with biological targets like enzymes and receptors. fiveable.meresearchgate.net Consequently, the synthesis and functionalization of fused heterocyclic systems are active and vital areas of contemporary chemical research. fiveable.me

The Thiazolopyridine Ring System: Isomeric Forms and General Significance

The thiazolopyridine ring system is a prominent example of a fused heterocycle, formed by the annulation (fusion) of a thiazole (B1198619) ring and a pyridine (B92270) ring. researchgate.nettandfonline.com Both thiazole and pyridine are themselves important heterocycles, and their combination results in a scaffold that is a key component in numerous natural and synthetic products. researchgate.nettandfonline.com

The specific arrangement of the nitrogen and sulfur atoms and the point of fusion between the two rings give rise to several distinct isomeric forms. Each isomer possesses a unique electronic distribution and spatial arrangement, leading to different chemical and biological properties. A 2023 review article highlights the synthesis of five such isomeric systems. tandfonline.com

Table 1: Isomeric Forms of Thiazolopyridine

Isomer Name Description
Thiazolo[4,5-b]pyridine (B1357651) Fusion at the 4,5-position of the thiazole ring to the pyridine ring.
Thiazolo[5,4-b]pyridine (B1319707) Fusion at the 5,4-position of the thiazole ring to the pyridine ring.
Thiazolo[4,5-c]pyridine Fusion at the 4,5-position of the thiazole ring to the pyridine ring.
Thiazolo[5,4-c]pyridine Fusion at the 5,4-position of the thiazole ring to the pyridine ring.

This table lists some of the possible isomers of the thiazolopyridine scaffold. The nomenclature indicates the face of the thiazole ring that is fused to the pyridine ring. tandfonline.com

Thiazolopyridine derivatives are of significant interest due to their broad spectrum of biological and pharmaceutical activities. researchgate.nettandfonline.com Research has demonstrated their potential as anti-cancer, antimicrobial, anti-inflammatory, and antifungal agents. researchgate.net Beyond medicine, these compounds have also found applications in materials science, including as components in semiconductor and photographic materials. researchgate.nettandfonline.com

Specific Research Focus: 2-(Methylthio)thiazolo[5,4-b]pyridine within the Thiazolopyridine Class

Within the diverse family of thiazolopyridines, this compound (CAS Number: 57135-10-1) has emerged as a compound of particular research interest. alchempharmtech.com It serves as a versatile molecular scaffold and a key intermediate in the synthesis of more complex and highly functionalized molecules. cymitquimica.comcymitquimica.com

Table 2: Chemical Properties of this compound

Property Value Source
IUPAC Name 2-(methylsulfanyl)- scribd.comfiveable.methiazolo[5,4-b]pyridine fluorochem.co.uk
CAS Number 57135-10-1 alchempharmtech.com
Molecular Formula C₇H₆N₂S₂ fluorochem.co.uk
InChI Key TVFORTZHGPWPAE-UHFFFAOYSA-N fluorochem.co.uk

| Canonical SMILES | CSC1=NC2=CC=CN=C2S1 | fluorochem.co.uk |

The primary significance of this compound in modern research lies in its utility as a building block for potent kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. The thiazolo[5,4-b]pyridine scaffold is recognized as a valuable core for developing inhibitors of various kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2. nih.gov

Recent research has specifically highlighted the use of the thiazolo[5,4-b]pyridine core in developing novel inhibitors for c-KIT, a receptor tyrosine kinase involved in gastrointestinal stromal tumors (GIST). nih.gov In one study, scientists designed and synthesized a series of thiazolo[5,4-b]pyridine derivatives to overcome drug resistance to existing treatments like imatinib (B729). nih.gov Their synthetic strategy involved creating the core thiazolo[5,4-b]pyridine scaffold from commercially available starting materials, which was then further functionalized. nih.gov This research underscores the importance of the scaffold in creating compounds that can inhibit drug-resistant mutant forms of c-KIT. nih.gov

Similarly, the thiazolo[5,4-b]pyridine framework has been instrumental in the design of potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov A 2020 study described the synthesis of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues. nih.gov These compounds were efficiently prepared in a seven-step process starting from 2,4-dichloro-3-nitropyridine (B57353). nih.gov The resulting molecules showed potent inhibitory activity against PI3K isoforms, with one compound exhibiting an IC₅₀ value of 3.6 nM against PI3Kα. nih.gov Docking studies revealed that the thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming critical hydrogen bond interactions. nih.gov This work demonstrates the scaffold's effectiveness in generating highly potent and selective enzyme inhibitors. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c1-10-7-9-5-3-2-4-8-6(5)11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFORTZHGPWPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351429
Record name 2-(Methylthio)thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57135-10-1
Record name 2-(Methylthio)thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization and Spectroscopic Analysis

Chiral Properties and Stereochemical Considerations

A critical aspect of a molecule's characterization is the understanding of its stereochemistry, which includes its potential for chirality. Chirality refers to a geometric property of a molecule that is non-superimposable on its mirror image.

Detailed Research Findings

A stereocenter is typically a carbon atom bonded to four different substituent groups. In the case of 2-(methylthio)thiazolo[5,4-b]pyridine, no such carbon atom exists. The fused ring system of thiazolo[5,4-b]pyridine (B1319707) is planar, and the methylthio group attached at the 2-position does not introduce a chiral center.

The planarity of the thiazolo[5,4-b]pyridine core is a significant feature. The entire fused ring system lies in a single plane. The methyl group of the methylthio substituent is capable of free rotation around the sulfur-carbon bond and does not create a stable, isolable stereoisomer under normal conditions. Consequently, the molecule possesses a plane of symmetry that bisects the thiazole (B1198619) and pyridine (B92270) rings, rendering it achiral.

While direct experimental studies on the chiral properties of this compound are not extensively reported in the reviewed literature, analysis of its structure according to fundamental principles of stereochemistry confirms its achiral nature. A related compound, 2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol, has also been explicitly identified as achiral, which supports the assessment of the target molecule. ncats.io

Interactive Data Table: Stereochemical Properties of this compound

PropertyValue
Chirality Achiral
Stereocenters 0
Plane of Symmetry Present
Enantiomers None
Diastereomers Not Applicable
Optical Activity Inactive

Computational and Theoretical Studies of 2 Methylthio Thiazolo 5,4 B Pyridine and Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of molecules. While specific DFT studies on 2-(Methylthio)thiazolo[5,4-b]pyridine are not extensively documented in publicly available literature, research on closely related thiazolopyridine isomers and derivatives provides a strong basis for understanding its electronic structure.

Theoretical investigations on thiazolo[3,2-a]pyridine derivatives using the B3LYB/6-311G(d,p) method have been conducted to analyze their electronic structure. bohrium.com These studies focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between which is crucial for determining the molecule's chemical reactivity and kinetic stability. For instance, in a study of novel thiazole (B1198619), pyridine (B92270), and pyrazole (B372694) derivatives, DFT calculations revealed that compounds with lower HOMO-LUMO energy gaps are generally more reactive. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis is often coupled with DFT to understand intramolecular charge transfer and delocalization of electron density. In thiazolo[3,2-a]pyridine derivatives, NBO analysis has been used to estimate the extent of delocalization and intermolecular charge transfer by examining the second-order perturbation interactions between donor and acceptor molecular orbitals. bohrium.com Such calculations for the this compound scaffold would be instrumental in rationalizing its reactivity and interaction with biological macromolecules.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques to predict and analyze the interaction of a small molecule (ligand) with a biological target, typically a protein or nucleic acid.

The thiazolo[5,4-b]pyridine (B1319707) scaffold has been identified as a privileged structure in medicinal chemistry, and molecular docking has been instrumental in elucidating its binding modes with various protein kinases. nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibitors : In a study of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs, docking analysis revealed that the scaffold fits well into the ATP binding pocket of the PI3Kα kinase. Key interactions included a hydrogen bond with the Val851 residue in the hinge region and a water-mediated bridge with Tyr836 and Asp810. An additional crucial hydrogen bond was observed between a sulfonamide group on the ligand and Lys802, highlighting the importance of specific substituent groups for potent inhibition. nih.gov

c-KIT Inhibitors : For thiazolo[5,4-b]pyridine derivatives designed to overcome imatinib (B729) resistance in gastrointestinal stromal tumors (GIST), molecular docking has been used to understand their interaction with the c-KIT kinase. researchgate.net Studies have shown that the 4-nitrogen of the thiazolo[5,4-b]pyridine core can act as a hinge-binding motif. researchgate.net For example, a derivative with a 3-(trifluoromethyl)phenyl group showed that this substituent fits well into a hydrophobic binding pocket of the kinase. researchgate.net

The following table summarizes key interactions observed in docking studies of thiazolo[5,4-b]pyridine analogs with protein kinases.

Table 1: Predicted Binding Interactions of Thiazolo[5,4-b]pyridine Analogs with Protein Kinases
Target Protein Key Interacting Residues Type of Interaction Reference
PI3Kα Val851 (hinge) Hydrogen Bond nih.gov
PI3Kα Tyr836, Asp810 Water-mediated Hydrogen Bond nih.gov
PI3Kα Lys802 Hydrogen Bond nih.gov
c-KIT (Not specified) Hinge binding (via 4-nitrogen) researchgate.net

While direct studies on this compound are limited, research on related isomers provides strong evidence for their potential to interact with DNA. A study on a novel 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivative investigated its binding to calf thymus DNA (CT-DNA). actascientific.com Experimental methods like UV-Vis absorption titration and viscosity measurements, combined with molecular docking into the DNA duplex (PDB ID: 1BNA), suggested that the compound binds to DNA through an intercalative mode. actascientific.com The intrinsic binding constant (Kb) for a related benzo[d]thiazol-2-yl pyridine derivative was found to be 7.24×10^5 M-1, indicating a strong binding affinity. actascientific.com

Similarly, a newly synthesized thiazolo[5',4':5,6]pyrano[2,3-d]pyrimidine derivative was also shown through molecular docking to bind strongly to CT-DNA via an intercalative mode. nih.gov These findings suggest that the planar, aromatic structure of the thiazolo[5,4-b]pyridine core is well-suited for insertion between the base pairs of DNA, a mechanism crucial for the cytotoxic activity of many anticancer agents.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure modifications affect biological activity. For thiazolo[5,4-b]pyridine derivatives, SAR has been explored computationally and experimentally.

As PI3K Inhibitors : SAR studies on a series of thiazolo[5,4-b]pyridine analogs revealed that a sulfonamide functionality was a key structural unit for potent PI3Kα inhibitory activity. nih.gov Furthermore, a pyridyl group attached to the core scaffold was found to be necessary for high potency, as its replacement with a phenyl group led to a significant decrease in activity. nih.gov

As c-KIT Inhibitors : In the development of c-KIT inhibitors, SAR exploration of 31 novel thiazolo[5,4-b]pyridine derivatives showed that functionalization at the 6-position of the scaffold could lead to potent inhibitors capable of overcoming imatinib resistance. researchgate.net For instance, the derivative 6r was identified as a potent inhibitor against a c-KIT double mutant. researchgate.net The nature of the substituent on a phenyl ring attached to the core was also found to be critical; a 3-(trifluoromethyl)phenyl group (in compound 6h ) conferred moderate enzymatic inhibitory activity. researchgate.net

The following table provides a summary of key SAR findings for thiazolo[5,4-b]pyridine derivatives.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings
Target Structural Moiety/Position Effect of Modification Reference
PI3Kα Sulfonamide group Important for high inhibitory activity nih.gov
PI3Kα Pyridyl group (vs. Phenyl) Pyridyl group is necessary for potency nih.gov
c-KIT Position 6 Functionalization can lead to potent inhibitors researchgate.net

In Silico Target Identification and Pathway Prediction

While much of the research on thiazolo[5,4-b]pyridine derivatives has been target-driven (i.e., designing molecules for a known biological target), computational methods also allow for the inverse approach: identifying potential unknown targets for a given molecule. This process, known as in silico target fishing or target prediction, uses various ligand-based and structure-based methods to screen a compound against databases of known biological targets.

For the this compound scaffold, its documented activity against multiple kinases like PI3K and c-KIT suggests it may have a polypharmacological profile. nih.govresearchgate.net In silico target identification approaches could be employed to predict other potential kinase targets or even off-target interactions that might lead to unforeseen therapeutic effects or side effects. These computational predictions can then guide experimental validation, accelerating the discovery of new applications for this class of compounds. For example, computational ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis has been applied to related thiazolo-pyridopyrimidines to predict their drug-likeness and pharmacokinetic properties. nih.gov

Prediction of Electronic and Optical Properties

Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis spectra) and other optical properties of molecules. Studies on related heterocyclic systems demonstrate the utility of this approach.

For instance, a TD-DFT investigation of thiazolo[3,2-a]pyridine derivatives successfully assigned the observed electronic transitions in their UV-Vis spectra. bohrium.com The calculations helped to characterize the nature of these transitions (e.g., π-π* transitions) and to understand the influence of solvent polarity on the absorption maxima (λmax), explaining observed blue and red shifts. bohrium.com

Similarly, a computational study on thiazolo[5,4-d]thiazole (B1587360) derivatives showed that introducing electron-donating and electron-withdrawing groups to peripheral pyridyl ligands could extend the distribution of the frontier molecular orbitals, leading to significant red-shifts in their absorption and emission peaks. researchgate.net These findings highlight how computational methods can predict the electronic and optical properties of this compound and guide the design of analogs with tailored photophysical characteristics for applications in materials science or as fluorescent probes.

Pharmacological Investigations of Thiazolopyridine Derivatives: Mechanisms and Applications

Anticancer Research and Antiprofilerative Mechanisms

Derivatives of the thiazolo[5,4-b]pyridine (B1319707) nucleus are extensively investigated for their potential as anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways that are critical for cancer cell proliferation and survival.

Kinase Inhibition (e.g., PI3K, EGFR-TK)

The thiazolo[5,4-b]pyridine scaffold is a recognized pharmacophore for the development of kinase inhibitors. nih.gov Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, making it a prime target for cancer therapy. mdpi.com The thiazolo[5,4-b]pyridine core has been successfully utilized to design potent PI3K inhibitors. mdpi.comnih.gov In these inhibitors, the nitrogen atom at position 4 of the thiazolo[5,4-b]pyridine ring often acts as a hinge-binding motif, forming critical hydrogen bonds within the ATP-binding site of the kinase. nih.govmdpi.com

A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines demonstrated potent PI3K inhibitory activity. One representative compound, 19a , exhibited an IC₅₀ value of 3.6 nM against PI3Kα and also showed potent inhibition of PI3Kγ and PI3Kδ isoforms. mdpi.comnih.gov Molecular docking studies revealed that the thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of PI3Kα, forming a key hydrogen bond with the Val851 residue in the hinge region. mdpi.com

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition: The EGFR signaling pathway is another critical target in cancer therapy, especially in non-small cell lung cancer (NSCLC). nih.govnih.gov Thiazolo[5,4-b]pyridine derivatives have been designed as potent and selective EGFR-TK inhibitors, targeting mutations that confer resistance to existing therapies. nih.gov A novel series of these derivatives showed significant anticancer activity against NSCLC cell lines. nih.gov The lead compound, 10k , displayed remarkable potency with IC₅₀ values of 0.010 µM and 0.08 µM against the HCC827 and NCI-H1975 cancer cell lines, respectively, comparable to the drug Osimertinib. nih.gov Molecular docking simulations indicated that these compounds establish essential interactions, including hydrogen bonding with the Cys797 residue in the EGFR binding site. nih.gov

Inhibition of Specific Molecular Pathways and Targets

Beyond direct kinase inhibition, thiazolo[5,4-b]pyridine derivatives interfere with various molecular pathways to exert their antiproliferative effects.

c-KIT Signaling Pathway: The c-KIT proto-oncogene is a therapeutic target in gastrointestinal stromal tumors (GIST). nih.govresearchgate.net Thiazolo[5,4-b]pyridine derivatives have been developed to overcome resistance to existing c-KIT inhibitors like imatinib (B729). nih.gov The derivative 6r was identified as a potent c-KIT inhibitor, effectively suppressing the proliferation of GIST-T1 cancer cells. nih.govresearchgate.net Mechanistic studies showed that this compound blocks the c-KIT downstream signaling cascade, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov It also suppressed cancer cell migration and invasion. nih.gov

Apoptosis Induction: Many thiazolo[5,4-b]pyridine derivatives exert their anticancer effects by inducing apoptosis. nih.gov For instance, compound 10k , an EGFR-TK inhibitor, was shown to induce significant early (31.9%) and late (8.8%) apoptosis in cancer cells. nih.gov Similarly, the derivative 4k was found to induce apoptosis in A549 lung cancer cells. nih.gov The apoptotic mechanism can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. dntb.gov.ua

Cell Cycle Arrest: Interference with the cell cycle is another common mechanism. Compound 10k was found to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells, an effect associated with the downregulation of key cell cycle proteins like CyclinB1 and CDK-1. dntb.gov.ua

Insights from In Vitro Efficacy Against Cancer Cell Lines

The anticancer potential of thiazolo[5,4-b]pyridine derivatives is supported by extensive in vitro testing against a wide range of human cancer cell lines. These studies provide crucial data on the potency and selectivity of these compounds.

Derivatives have shown efficacy against cell lines from various cancer types, including lung, breast, colon, melanoma, leukemia, and glioblastoma. nih.govmdpi.comsemanticscholar.org For example, compound 4 , a pyridine-thiazole hybrid, inhibited the growth of all 60 cancer cell lines in the National Cancer Institute (NCI) panel, demonstrating both cytostatic and cytotoxic effects. mdpi.comsemanticscholar.org Another compound, 10k , was highly potent against NSCLC cell lines HCC827, NCI-H1975, and A-549, while showing no toxicity to normal human bronchial epithelial cells (BEAS-2B). nih.gov Similarly, derivative 6r showed potent antiproliferative activity against GIST-T1 and HMC1.2 cancer cells, which are dependent on c-KIT signaling. nih.govresearchgate.net

Table 1: In Vitro Anticancer Activity of Selected Thiazolo[5,4-b]pyridine Derivatives

Compound Cancer Cell Line Activity Metric Value Reference
10k HCC827 (Lung) IC₅₀ 0.010 µM nih.gov
10k NCI-H1975 (Lung) IC₅₀ 0.08 µM nih.gov
10k A-549 (Lung) IC₅₀ 0.82 µM nih.gov
6r HMC1.2 (Leukemia) GI₅₀ 1.15 µM nih.gov
4k A549 (Lung) IC₅₀ 1.4 µM nih.gov
4k A431 (Epidermal) IC₅₀ 3.1 µM nih.gov
19a PI3Kα Enzyme IC₅₀ 3.6 nM mdpi.comnih.gov
Compound 4 NCI-60 Panel GI₅₀ (Average) 31.7 µM semanticscholar.org

Antimicrobial Research

The thiazolo[5,4-b]pyridine core and related thiazole (B1198619) structures are also promising scaffolds for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.govnih.gov

Antibacterial Activity and Mechanisms of Action (e.g., DNA Gyrase B Inhibition)

Thiazolopyridine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

DNA Gyrase B Inhibition: A key mechanism of antibacterial action for this class of compounds is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. brc.hu Specifically, the ATPase subunit, GyrB, is a validated target for antibacterial drug discovery. brc.hu Thiazolo[5,4-b]pyridine analogues have been identified as DNA gyrase B inhibitors. nih.gov Further research on structurally related 4,5,6,7-tetrahydrobenzo[d]thiazoles has yielded potent inhibitors of DNA gyrase from Staphylococcus aureus and Escherichia coli with IC₅₀ values in the nanomolar range. brc.hu A study on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines also identified several potent DNA gyrase inhibitors with promising safety profiles. als-journal.comals-journal.com

Activity Against Resistant Strains: The development of novel antibacterial agents is particularly focused on overcoming resistance. Derivatives of 1beta-methylcarbapenem (B1256967) incorporating a substituted thiazolopyrrolidine moiety have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In other studies, thiazolidinone derivatives demonstrated efficacy against resistant strains of MRSA, Pseudomonas aeruginosa, and E. coli. mdpi.com

Table 2: Antibacterial Activity of Selected Thiazole/Thiazolopyridine Derivatives

Compound Class/Derivative Bacterial Strain Mechanism/Target Activity Metric (MIC) Reference
Thiazolo[5,4-b]pyridines General DNA Gyrase B - nih.gov
Tetrahydrobenzo[d]thiazoles S. aureus, E. coli DNA Gyrase IC₅₀ (nM range) brc.hu
2-Aryl-N-(...)-thiazol-4-amines Various bacteria DNA Gyrase 12.5 µg/ml als-journal.com
Thiazolidinone derivative 12 MRSA Not specified MIC: 29.8–433.5 µM mdpi.com
Thiazolo[4,5-b]pyridines S. haemolyticus (MRSH) Not specified MIC: 12.5-100 µg/mL researchgate.net

Antifungal Activity

In addition to their antibacterial properties, thiazolopyridine and related thiazole derivatives have been evaluated for their antifungal activity against various pathogenic fungi. nih.govnih.gov

Studies have shown that certain derivatives exhibit activity against Candida species and other fungi like Aspergillus niger. nih.govmdpi.com A natural product, janthinedine A, which features a thiazolo[5,4-b]pyridine skeleton, was isolated from an endophytic fungus, although its direct antifungal activity was not specified as potent. nih.gov However, other synthetic thiazole derivatives have shown significant antifungal effects. For example, a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones displayed broad-spectrum antifungal activity, with many compounds showing better activity than the reference drug ketoconazole (B1673606) against several fungal strains. mdpi.com Another study reported that a thiazolo[4,5-b]pyridine (B1357651) derivative was the most active compound tested against Candida albicans, with a minimal inhibitory concentration (MIC) of 12.5 μg/mL. researchgate.net The proposed mechanism for some of these compounds involves the inhibition of fungal enzymes like 14α-lanosterol demethylase (CYP51). mdpi.com

Antitubercular Activity

The thiazolopyridine scaffold has been identified as a promising framework in the development of new antitubercular agents. Research into this class of compounds is driven by the urgent need for novel drugs to combat rising cases of multidrug-resistant tuberculosis. nih.gov While the broader family of thiazole and pyridine-containing derivatives has demonstrated significant potential, specific data on the antitubercular properties of 2-(Methylthio)thiazolo[5,4-b]pyridine remains limited in publicly accessible scientific literature.

General studies on related structures, such as 5H-thiazolo[3,2-a]pyrimidin-5-ones and other substituted thiazole derivatives, have shown that these molecules can exhibit notable activity against Mycobacterium tuberculosis. doaj.orgresearchgate.net For instance, certain thiazolyl pyrazine (B50134) carboxamide derivatives have demonstrated high antimycobacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml. researchgate.net Similarly, various 2,4-disubstituted pyridine (B92270) derivatives have proven effective against intracellular and biofilm-forming tubercle bacilli. frontiersin.org The mechanism for some related nitro-containing triazolyl pyridines is believed to involve activation by the F420-dependent nitroreductase Ddn. nih.gov However, specific studies evaluating this compound against M. tuberculosis are not prominently available, precluding a detailed analysis of its efficacy or mechanism of action.

Anti-inflammatory Research

Cyclooxygenase (COX-2) Binding Affinity

Selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov The larger active site of the COX-2 isozyme, created by the substitution of smaller amino acid residues like Val523 for the bulkier Ile523 in COX-1, allows for the design of selective inhibitors. nih.gov These selective inhibitors typically contain specific pharmacophores, such as a methanesulfonyl group, that can fit into this secondary pocket. nih.gov

Various heterocyclic scaffolds, including thiazole and pyridine derivatives, have been explored as potential selective COX-2 inhibitors. mdpi.com For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and found to be potent and highly selective COX-2 inhibitors. nih.gov Despite the extensive research into thiazolopyridine derivatives for anti-inflammatory purposes, specific data detailing the COX-2 binding affinity or selectivity index for this compound is not available in the reviewed literature. Therefore, its potential as a selective COX-2 inhibitor cannot be quantitatively assessed.

Inflammasome Pathway Inhibition (e.g., NLRP3)

The NLRP3 inflammasome is a critical component of the innate immune system that, when dysregulated, contributes to a variety of inflammatory diseases. nih.govmdpi.com Inhibition of the NLRP3 pathway is a promising therapeutic strategy. The activation of this multiprotein complex is a two-step process involving a priming signal, often from Toll-like receptor (TLR) activation, and a subsequent activation signal that leads to the assembly of the inflammasome, caspase-1 activation, and the release of pro-inflammatory cytokines like IL-1β. nih.govnih.gov

Several small molecules have been identified as NLRP3 inhibitors, acting through various mechanisms such as disrupting the inflammasome's formation or blocking the priming step. mdpi.comnih.gov While research has identified compounds like triazolopyrimidinone (B1258933) derivatives that can selectively inhibit the NLRP3 inflammasome, there is no specific information available from the performed searches indicating that this compound has been investigated for its ability to inhibit the NLRP3 inflammasome pathway.

Other Biologically Relevant Activities

Antioxidant Properties and Radical Scavenging

Standard assays to determine antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. Despite the general attribution of antioxidant activity to the broader thiazolopyridine class, specific quantitative data from such assays for this compound were not found in the reviewed scientific literature. Therefore, its potency as an antioxidant and radical scavenger remains uncharacterized.

Enzyme Inhibition Beyond Kinases (e.g., Acyl-ACP Thioesterase, Insulysin)

While much research on thiazolopyridine derivatives has centered on kinase inhibition, this scaffold also demonstrates inhibitory activity against other crucial enzyme classes. Investigations have particularly noted their potential as inhibitors of acyl-acyl carrier protein (acyl-ACP) thioesterase and the conceptual relevance for targeting enzymes like insulysin.

Acyl-ACP Thioesterase Inhibition

The thiazolopyridine core has been identified as a potent inhibitor of acyl-ACP thioesterase, a family of enzymes found in higher plants that are essential for fatty acid synthesis. beilstein-journals.org In a notable example of scaffold modification, researchers identified thiazolo[4,5-b]pyridine 5 as a strong inhibitor of this enzyme by replacing a pyridine moiety in a previously known 1,8-naphthyridine (B1210474) inhibitor. beilstein-journals.org This discovery highlighted the thiazolo[4,5-b]pyridine scaffold as a highly attractive lead structure for developing new herbicidal agents due to its structural simplicity and potent enzyme inhibition. beilstein-journals.org

Further optimization led to the synthesis of 2,3-dihydro beilstein-journals.orgnih.govthiazolo[4,5-b]pyridine derivatives, which were found to be effective acyl-ACP thioesterase inhibitors with significant herbicidal activity against important weeds. beilstein-journals.orgnih.gov These dihydro derivatives also exhibited improved physicochemical properties, such as increased water solubility and a lower LogP value, compared to their aromatic thiazolo[4,5-b]pyridine counterparts. beilstein-journals.org

CompoundScaffoldTarget EnzymeSignificanceReference
Thiazolo[4,5-b]pyridine 5Thiazolo[4,5-b]pyridineAcyl-ACP ThioesteraseIdentified as a strong inhibitor through scaffold modification of a 1,8-naphthyridine lead. beilstein-journals.org
2,3-dihydro beilstein-journals.orgnih.govthiazolo[4,5-b]pyridine 7b2,3-dihydro beilstein-journals.orgnih.govthiazolo[4,5-b]pyridineAcyl-ACP ThioesteraseDemonstrated good enzyme inhibition and improved water solubility (173 mg/L) compared to the aromatic parent compound. beilstein-journals.org

Insulysin (Insulin-Degrading Enzyme) Inhibition

Insulysin, also known as the insulin-degrading enzyme (IDE), is a zinc metalloprotease responsible for the breakdown of several bioactive peptides, including insulin (B600854). japsonline.com As such, inhibitors of insulysin have been proposed as a potential therapeutic strategy for type 2 diabetes, as they could modulate insulin levels. japsonline.comnih.gov While specific studies detailing the inhibition of insulysin by "this compound" are not prominent in the reviewed literature, the search for novel insulysin inhibitors is an active area of pharmaceutical research. japsonline.com The development of potent and selective IDE inhibitors represents a promising avenue for treating metabolic diseases. nih.gov

Modulation of Specific Receptors

The versatile thiazolopyridine scaffold has been investigated for its ability to interact with and modulate the activity of various specific receptors beyond enzyme targets. Although detailed studies on "this compound" are limited, research on related structures underscores the potential of this chemical class in receptor-targeted drug discovery. For instance, derivatives incorporating the thiazolopyridine framework have been explored as antagonists for histamine (B1213489) H3 receptors. dntb.gov.ua Furthermore, structurally similar fused systems like thiazolo[5,4-d]pyrimidines have been designed and synthesized as high-affinity ligands for adenosine (B11128) A1 and A2A receptors, demonstrating nanomolar and even subnanomolar binding affinities. mdpi.com These findings suggest that the core thiazolopyridine structure is a viable starting point for developing potent and selective receptor modulators.

Scaffold ClassReceptor TargetObserved ActivityReference
Thiazolopyridine ureasHistamine H3 ReceptorAntagonistic activity dntb.gov.ua
Thiazolo[5,4-d]pyrimidinesAdenosine A1 and A2A ReceptorsHigh-affinity binding and antagonism mdpi.com
TriazolopyridineMetabotropic glutamate (B1630785) 2 receptor (mGlu2)Positive Allosteric Modulator (PAM) nih.gov

Cardioprotective and Muscle Relaxant Effects (General Thiazolopyridines)

The therapeutic potential of thiazole-containing compounds extends to cardiovascular applications. While specific research on the cardioprotective effects of thiazolo[5,4-b]pyridines is not extensively detailed, studies on related 1,3-thiazole derivatives have shown promising results. mdpi.com Certain 2-arylimino-1,3-thiazole derivatives have demonstrated a moderate to high cardioprotective effect in in-vitro studies using isolated rat thoracic aorta rings. mdpi.com One prospective compound from this class delayed the development of constrictor responses, indicating potential as a cardioprotective agent worthy of further investigation. mdpi.com

Information regarding the muscle relaxant effects of thiazolopyridine derivatives was not available in the reviewed literature.

Rational Design of Thiazolopyridine Compounds for Biological Applications

The development of thiazolopyridine derivatives for specific biological targets has been greatly enhanced by rational design strategies. These computational and medicinal chemistry approaches aim to optimize the interaction between the compound and its biological target, thereby improving potency, selectivity, and pharmacokinetic properties.

Pharmacophore-Based Approaches

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. This approach has been successfully applied to the thiazolo[5,4-b]pyridine scaffold to develop potent enzyme inhibitors.

In the design of novel phosphoinositide 3-kinase (PI3K) inhibitors, molecular docking studies revealed how the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits precisely into the ATP binding pocket of the PI3Kα kinase. nih.govmdpi.com Key interactions forming the basis of the pharmacophore model include:

A hydrogen bond between the scaffold and the hinge region residue Val851. nih.govmdpi.com

A crucial hydrogen bond between the sulfonamide group of the derivative and the Lys802 residue. nih.govmdpi.com

These specific interactions are critical for the high-potency binding of these thiazolo[5,4-b]pyridine analogues. nih.gov This detailed understanding of the binding mode allows for the rational design of new derivatives with potentially enhanced activity. Similar pharmacophore-based strategies have been used for other related thiazole-fused heterocyclic systems to design novel receptor antagonists and other targeted agents. researchgate.net

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel core structures with improved properties while retaining desired biological activity. researchgate.netresearchgate.net These techniques involve replacing a central molecular scaffold or specific functional groups with structurally distinct but functionally similar moieties. researchgate.net

The thiazolopyridine scaffold has been both a product and a tool in such strategies.

Discovery via Scaffold Modification: As mentioned previously, a potent thiazolo[4,5-b]pyridine-based inhibitor of acyl-ACP thioesterase was discovered by formally replacing a pyridine unit in a 1,8-naphthyridine lead structure. beilstein-journals.org The subsequent development of 2,3-dihydro beilstein-journals.orgnih.govthiazolo[4,5-b]pyridines serves as an example of using bioisosteres to improve physicochemical properties like solubility. beilstein-journals.orgnih.gov

A Scaffold for Hopping: The inherent drug-like properties of fused thiazole systems have led to their development as versatile building blocks for scaffold hopping campaigns. nih.gov For example, the innovative 2H-thiazolo[4,5-d] beilstein-journals.orgnih.govresearchgate.nettriazole system was explicitly designed and synthesized to serve as a modular component in medicinal chemistry, enabling the creation of new molecular architectures with altered bioactivity and pharmacokinetics. nih.gov

These strategies are crucial for navigating chemical space to identify next-generation lead compounds that overcome limitations of earlier molecules, such as poor solubility or metabolic instability. dundee.ac.uk The thiazolo[5,4-b]pyridine scaffold and its isomers are considered privileged structures, frequently utilized in the discovery of inhibitors for a wide range of kinases, including PI3K, ITK, and VEGFR2, underscoring their value in lead optimization campaigns. nih.govresearchgate.net

Agrochemical Research and Applications of Thiazolopyridine Derivatives

Herbicidal Activity and Target Engagement

The thiazolopyridine class of compounds has been identified as a source of potent herbicidal molecules through scaffold hopping methodologies, which involve modifying the core structure of existing active compounds. acs.org Specifically, by substituting a pyridine (B92270) moiety in a 1,8-naphthyridine (B1210474) core with a five-membered thiazole (B1198619) unit, researchers identified the thiazolo[4,5-b]pyridine (B1357651) scaffold as a strong herbicidal agent. beilstein-journals.org This discovery has led to the development of novel herbicidal lead structures containing a 2,3-dihydro beilstein-journals.orgresearchgate.netthiazolo[4,5-b]pyridine core, which have demonstrated significant activity against commercially important weeds. beilstein-journals.orgresearchgate.net

Mechanism of Action: Acyl-ACP Thioesterase (FAT) Inhibition

Biochemical investigations have confirmed that the herbicidal activity of thiazolopyridines stems from their ability to inhibit the enzyme acyl-acyl carrier protein (ACP) thioesterase (FAT). acs.org This mode of action was verified through an X-ray cocrystal structure, providing a clear picture of how the molecule interacts with its target. acs.org

FAT enzymes are crucial for plant life, as they are exclusively found in higher plants and are responsible for terminating de novo fatty acid biosynthesis. beilstein-journals.orgresearchgate.net They mediate the release of fatty acids from the plastids, which are then used to synthesize essential acyl lipids for various physiological processes. beilstein-journals.org By inhibiting this enzyme, thiazolopyridine herbicides disrupt a vital metabolic pathway in weeds. acs.orgbeilstein-journals.org This specific mode of action is advantageous because the target enzyme does not exist in other kingdoms, which reduces the likelihood of undesired effects in non-target organisms like mammals. beilstein-journals.org The focus on FAT inhibition represents a significant step in diversifying the portfolio of herbicide modes of action to address the growing problem of weed resistance. beilstein-journals.orgresearchgate.net

Greenhouse Trial Findings and Pre-emergence Efficacy

Greenhouse trials are a critical step in evaluating the practical potential of new herbicidal compounds. Thiazolopyridine derivatives have demonstrated excellent control of grass weed species, particularly when applied pre-emergence. acs.orgnih.gov This application method is vital for managing weeds in cereals and other broadacre crops. nih.gov

Studies on 2,3-dihydro beilstein-journals.orgresearchgate.netthiazolo[4,5-b]pyridine-based FAT inhibitors have shown promising control of various grass weeds, including some resistant strains. researchgate.net For instance, in advanced greenhouse tests, certain derivatives showed good crop selectivity, causing minimal damage to corn and soy while effectively controlling warm-season monocotyledon weeds. researchgate.net The efficacy of these compounds is often compared to internal standards like cinmethylin (B129038) and other thiazolo[4,5-b]pyridines. nih.govresearchgate.net

Remarkably, some of the novel 2,3-dihydro beilstein-journals.orgresearchgate.netthiazolo[4,5-b]pyridine derivatives afforded good efficacy against multiple monocotyledon weeds at various dose rates, indicating a dose-response window that allows for partial selectivity in certain crops. researchgate.netresearchgate.net

Below is a data table summarizing the pre-emergence efficacy of selected thiazolopyridine-based FAT inhibitors against various warm-season weeds in corn and soy from greenhouse trials.

Table 1: Pre-emergence Efficacy of Thiazolopyridine-Based FAT Inhibitors in Greenhouse Trials

Compound Application Rate (g/ha) Weed Species % Control in Corn % Control in Soy
7b 150 BRAPP, ELEIN, SORHA Good Good
50 BRAPP, ELEIN, SORHA Good Good
7c 150 Various Moderate (20% damage) Moderate (20% damage)
50 Various Good Good
13b 150 Various Good Marginal
50 Various Good Marginal
5 (standard) 150 All tested Good Moderate
50 All tested Good Low
Cinmethylin (1) 150 Various Good Good
50 BRAPP, ELEIN, SORHA Insufficient Insufficient

Data derived from advanced greenhouse trials. "Good" indicates effective weed control with low crop damage. "Moderate" and "Insufficient" indicate lesser degrees of efficacy or higher crop damage. Weed species abbreviations: BRAPP (Brachiaria platyphylla), ELEIN (Eleusine indica), SORHA (Sorghum halepense). researchgate.net

Structure-Activity Relationships for Optimized Herbicidal Potency

The optimization of herbicidal potency relies heavily on understanding the structure-activity relationships (SAR) of a chemical series. For thiazolopyridine derivatives, SAR studies involve synthesizing and testing numerous analogues to determine how modifications to the molecular structure affect its herbicidal activity. beilstein-journals.orgnih.gov

Research has shown that the thiazolo[5,4-b]pyridine (B1319707) scaffold is a key structural unit for potent inhibitory activity against certain enzymes. nih.gov For instance, in the development of kinase inhibitors, this scaffold fits well into the ATP binding pocket of the target enzyme. nih.gov While the specific target differs, the principle of a core scaffold being essential for activity is fundamental. In the context of herbicides, modifications to the thiazole moiety of the thiazolo[4,5-b]pyridine structure were investigated to understand their effect on biological activity. nih.gov

Studies on related heterocyclic compounds, such as thiazole phenoxypyridines and pyrazole-thiazolidine hybrids, have demonstrated that the nature and position of substituents on the ring systems are critical for biological activity. researchgate.netnih.gov For example, the introduction of specific halogen or alkyl groups can dramatically increase or decrease efficacy. nih.gov Similarly, for thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, a significant difference in activity against weeds was observed between a compound and its corresponding α-methyl analogue, highlighting the sensitivity of the structure to minor changes. datapdf.com These types of systematic modifications are crucial for fine-tuning the herbicidal profile of the 2-(methylthio)thiazolo[5,4-b]pyridine series to maximize weed control while ensuring crop safety.

Development of Novel Modes of Action for Weed Resistance Management

The escalating issue of herbicide-resistant weeds presents a major challenge to modern agriculture. mdpi.com The continuous use of herbicides with the same mode of action (MoA) exerts selective pressure on weed populations, leading to the evolution of resistance. ucanr.edufbn.com Consequently, there is an urgent and ongoing need to discover and develop herbicides with novel MoAs. mdpi.comdoaj.org

Herbicides with new MoAs are critical because they can control weeds that have developed resistance to existing chemistries and are less likely to face pre-existing cross-resistance. mdpi.com The development of thiazolopyridine derivatives as inhibitors of Fatty Acid Thioesterase (FAT) is a prime example of this strategy. acs.orgfao.org FAT is considered an underutilized and promising herbicide target. researchgate.net By targeting FAT, these new compounds provide an alternative mechanism to disrupt weed growth, which is a vital strategy for sustainable weed management. mdpi.comfao.org

The successful commercialization of herbicides based on novel targets like FAT can provide growers with new tools to rotate MoAs, a key principle of resistance management. ucanr.edufbn.com This approach helps to slow the evolution of resistant weeds and ensures the long-term effectiveness of herbicide technologies. mdpi.com The discovery of the thiazolopyridine class as potent FAT inhibitors is a noteworthy advancement in the pursuit of new, effective, and sustainable solutions for weed control. acs.org

Applications in Materials Science and Industrial Chemistry

Electronic Materials Applications

The development of novel organic materials for electronic devices is a rapidly advancing field. Thiazole-based organic semiconductors are of significant interest due to the electron-withdrawing nature of the imine (C=N) group, which can lead to high-performance materials for electronic devices. researchgate.net

While direct studies on the conductive or semiconducting properties of 2-(Methylthio)thiazolo[5,4-b]pyridine are not extensively documented, the broader class of thiazolothiazole-based oligomers and polymers, which share structural similarities, have been investigated for their charge transport properties. rsc.org Theoretical studies on such systems indicate that thiazole (B1198619) derivatives can exhibit both good hole and electron mobility. rsc.org The rigid and planar structure of fused heterocyclic systems like thiazolopyridine is beneficial for efficient intermolecular π–π stacking, a key factor for charge transport in organic semiconductors. rsc.orgresearchgate.net

Thiazolo[5,4-d]thiazole (B1587360), a related isomeric system, has been recognized as a promising building block for semiconductors in organic photovoltaics due to its electron-deficient nature and high oxidative stability. rsc.orgresearchgate.net Copolymers based on thiazolothiazole have been synthesized and utilized in bulk heterojunction solar cells, demonstrating significant power conversion efficiencies. capes.gov.br The development of small organic molecular dyes for applications in organic light-emitting diodes (OLEDs) and photovoltaics has also drawn attention to thiazolo[5,4-d]thiazoles. mdpi.com

While specific research on this compound in these applications is limited, its structural components suggest potential. The thiazolopyridine core could be functionalized to create materials for use in optoelectronic devices. For example, symmetric thiazolo[5,4-d]thiazoles with spirobifluorene moieties have been explored for their use in electroluminescent devices. mdpi.com

Bandgap engineering is a crucial aspect of designing materials for electronic and optoelectronic applications. The ability to tune the bandgap allows for the optimization of a material's properties for a specific purpose, such as absorbing a particular range of the solar spectrum in photovoltaic cells. In photocatalysis, for instance, the band gaps of materials like Cu2O and TiO2 have been simultaneously tuned to create efficient S-scheme heterostructures. nih.gov

Optical Properties and Applications

The optical properties of materials are intrinsically linked to their electronic structure. The presence of heteroatoms and conjugated π-systems in the thiazolopyridine scaffold gives rise to interesting optical phenomena.

Fluorescence is a key property for applications in sensing, imaging, and optoelectronics. The fluorescence behavior of new dyes based on the oxazolo[4,5-b]pyridine (B1248351) ring, an analog of thiazolopyridine, has been investigated. researchgate.net The introduction of electron-donating and electron-withdrawing groups into the oxazolo[4,5-b]pyridine molecule was found to influence the dipole moments in both the ground and excited states. researchgate.net

In a study on isothiazolo[5,4-b]pyridine (B1251151) derivatives, which are isomers of the target compound, fluorescence was observed, and the emission spectra were found to be dependent on the solvent polarity (solvatochromism). nih.gov The fluorescence quantum yields of these compounds were determined in different solvents, indicating their potential as functional dyes. nih.gov These findings suggest that the fluorescence of the thiazolo[5,4-b]pyridine (B1319707) system can be modulated through chemical modifications and changes in the local environment.

Table 1: Fluorescence Properties of Isothiazolo[5,4-b]pyridine Derivatives

CompoundSolventFluorescence Quantum Yield (Φ)
Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoateEthanol (B145695)0.15
n-Hexane0.10
Ethyl 4-(2H-4,6-dimethyl-2,3-dihydroisothiazolo[5,4-b]pyridin-3-yloxy)butanoateEthanol0.10
n-Hexane0.07

Data sourced from a study on isothiazolo[5,4-b]pyridine derivatives, which are isomers of this compound. nih.gov

High refractive index polymers are essential for advanced optoelectronic applications. The incorporation of sulfur atoms is a common strategy for increasing the refractive index of polymers due to sulfur's high molar refraction. researchgate.netpsu.edursc.orgrsc.org

Studies on polyamides and polyimides containing thiazole units and thioether linkages have demonstrated the successful synthesis of polymers with high refractive indices. researchgate.netpsu.edursc.orgrsc.orgresearchgate.net The synergistic effects of thiazole groups, other aromatic substituents, and thioether linkages have resulted in polyamides with refractive indices as high as 1.7701 at 632.8 nm. psu.edursc.orgrsc.org Similarly, polyimides incorporating thiazole units have achieved refractive indices up to 1.7646. researchgate.net

Table 2: Optical Properties of Thiazole-Containing Polymers

Polymer TypeKey Structural UnitsRefractive Index (at 632.8 nm)
PolyamideThiazole, Naphthalene, ThioetherUp to 1.7701
PolyimideThiazole, Phenyl/Nitrophenyl, ThioetherUp to 1.7646
Poly(amide imide)Thiazole, Phenyl, Thioether1.7361–1.7536

Data compiled from studies on various thiazole-containing polymers. researchgate.netpsu.edursc.orgrsc.orgresearchgate.net

Role of Sulfur and Nitrogen Heterocycles in Material Properties

The family of sulfur-nitrogen heterocycles, to which this compound belongs, is noted for its highly stable aromatic systems that exhibit distinct physicochemical properties relevant to the design of new materials. unl.pt The incorporation of both sulfur and nitrogen heteroatoms into a single fused-ring structure results in significant alterations to the cyclic molecule's properties compared to its carbocyclic analogs. researchgate.net This is primarily due to the differences in electronegativity between the heteroatoms and carbon, as well as the availability of unshared electron pairs. researchgate.net

These structural features confer a range of useful characteristics:

Electronic Properties : Sulfur-nitrogen heterocycles are inherently electron-rich, a quality that makes them prime candidates for the development of organic conductors and molecular magnets. unl.ptnih.gov The p-excessive nature of the nitrogen-sulfur core contributes to these unusual and valuable electronic behaviors. unl.pt

Stability : Despite the presence of multiple heteroatoms, which can sometimes be associated with instability, many sulfur-nitrogen heterocycles are surprisingly stable. researchgate.net This stability is crucial for their practical application in materials that need to withstand various environmental conditions.

Versatility : The thiazolo[5,4-b]pyridine scaffold, for instance, has been utilized as a template for a variety of functional materials. nih.gov The presence of multiple reactive sites on the fused core allows for extensive modification and functionalization, enabling the synthesis of a wide array of derivatives with tailored properties.

The combination of these properties makes sulfur and nitrogen heterocycles versatile building blocks in materials science, contributing to the development of everything from electronic components to advanced polymers. unl.ptresearchgate.net

Use in Dyes, Pigments, and Polymers

The rich electronic nature of the thiazole-pyridine fused system makes it an excellent chromophore, leading to its use in the synthesis of coloring agents. Azo dyes derived from thiazole and pyridine (B92270) compounds have found significant commercial success and are utilized as pigments in the polymer, paper, paint, and coating industries. researchgate.net

The general synthesis of such dyes involves the diazotization of a primary aromatic amine, such as an amino-substituted thiazolopyridine, followed by coupling with an electron-rich partner. This process creates an azo group (-N=N-) that links the aromatic systems, forming a highly conjugated molecule capable of absorbing visible light and thus appearing colored. For example, disperse dyes based on a related pyrazolo[3,4-b]pyridine scaffold have been synthesized and successfully used for dyeing polyester (B1180765) fabrics, yielding shades from orange-red to red with good color fastness. mdpi.comwikipedia.org

The properties of dyes derived from related heterocyclic systems are summarized below:

Dye ClassHeterocyclic PrecursorApplicationObserved ColorsFastness Properties
Disperse Dyes3-Aminopyrazolo[3,4-b]pyridinePolyester DyeingOrange-Red, RedGood fastness to light, rubbing, perspiration, and washing. mdpi.comwikipedia.org
Azo Dyes2-Amino-5-nitrothiazole & 2-Amino-4-methylpyridinePigments for Paint, Polymer, Paper IndustriesNot specifiedHigh gas fastness is a priority. researchgate.net

While direct studies on dyes from this compound are not prevalent, the established use of the broader thiazole and pyridine chemical classes underscores their potential in this area. unl.ptresearchgate.net

In polymer science, heterocyclic units are incorporated into polymer backbones to impart specific functionalities. For instance, a related compound, 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole, has been integrated into polymers used for membranes. Nitrogen heterocycles like imidazoles and pyridines also serve as precursors for various electroactive and functional polymers. researchgate.net

Photographic Materials Applications

While specific applications of this compound in photography are not widely documented, the broader class of sulfur- and nitrogen-containing heterocycles plays several roles in photographic processes. Their functions range from acting as color photographic developers to serving as photosensitizers. openmedicinalchemistryjournal.com

For example, a class of related compounds, 4H-1,4-Benzothiazines, have been historically used as dyestuffs and color photographic developers. openmedicinalchemistryjournal.com Furthermore, various heterocyclic nuclei, including pyridine, are used to create merocyanine (B1260669) dyes. These dyes are known for their use in producing photosensitive materials. wikipedia.org

The utility of sulfur-containing heterocycles also extends to stabilizing photographic materials. Aromatic sulfonic acids, which can be derived from heterocyclic compounds, are used as stabilizers and preservatives in photos and film, preventing image degradation by inhibiting unwanted chemical reactions. capitalresin.com They also act as silver halide solvents to refine the emulsion grain, leading to sharper prints. capitalresin.com Thiazole derivatives, in particular, have been investigated as photosensitizers and for use in photo-alignment layers, which are critical for liquid crystal displays. unl.ptmdpi.comresearchgate.net Thiazole-containing molecules have been studied for their photochromic properties, acting as fluorescent photoswitches that change structure and properties upon exposure to light, a principle fundamental to many photographic and data storage technologies. researchgate.net

Analytical Methodologies for Research and Development of Thiazolopyridine Compounds

Chromatographic Separation Techniques (e.g., HPLC, TLC)

Chromatographic methods are indispensable for the separation, purification, and purity verification of 2-(Methylthio)thiazolo[5,4-b]pyridine and its derivatives. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most prevalently used techniques.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of chemical reactions in real-time. nih.govsciensage.info In the synthesis of thiazolopyridine derivatives, TLC is used to track the consumption of starting materials and the formation of products. nih.govresearchgate.net For thiazolo[5,4-b]pyridine (B1319707) derivatives, reaction monitoring is often performed using silica (B1680970) gel plates, and spots are visualized under a UV lamp. nih.gov

Column Chromatography: Following reaction completion, column chromatography is a standard procedure for the purification of the crude product. Silica gel (230–400 mesh) is commonly used as the stationary phase for the purification of various thiazolo[5,4-b]pyridine derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the final purity assessment of synthesized compounds. For many thiazolo[5,4-b]pyridine derivatives, HPLC analysis is used to confirm that the purity level exceeds 95% before further biological testing or characterization. nih.govnih.gov Commercial suppliers of related compounds, such as 2-(Methylthio)pyridine, also use HPLC to specify a purity of ≥95.0%. sigmaaldrich.com Liquid Chromatography-Mass Spectrometry (LC-MS) systems are frequently employed, combining the separation power of HPLC with the detection capabilities of mass spectrometry to analyze the purity of these compounds. nih.govnih.govsemanticscholar.org

Table 1: Chromatographic Methods for Thiazolopyridine Analysis

Technique Application Stationary Phase Detection Method Reference
Thin-Layer Chromatography (TLC) Reaction Monitoring Silica Gel UV Lamp nih.gov
Column Chromatography Product Purification Silica Gel (230-400 mesh) - nih.gov
HPLC / LC-MS Purity Analysis (>95%) - Mass Spectrometry nih.govnih.gov

Spectroscopic Quantification and Purity Assessment

Spectroscopic techniques are vital for elucidating the molecular structure and confirming the identity of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. These techniques are routinely used to confirm the structure of synthesized thiazolo[5,4-b]pyridine derivatives. nih.govnih.gov For instance, in the characterization of related thiazolo[3,2-a]pyridine derivatives, ¹H NMR chemical shifts (δ) are reported in ppm relative to an internal standard like tetramethylsilane (B1202638) (TMS). researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and is a key tool in confirming its identity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental formula of the molecule. nih.gov In many studies, the characterization of novel thiazolo[5,4-b]pyridine analogues is finalized using both NMR and HRMS analyses. nih.gov

Table 2: Spectroscopic Characterization of Thiazolopyridine Derivatives

Technique Purpose Key Information Provided Reference
¹H NMR Structural Elucidation Chemical shifts (δ), coupling constants, and integration of protons nih.govresearchgate.netnih.gov
¹³C NMR Structural Elucidation Chemical shifts (δ) of carbon atoms nih.gov
Mass Spectrometry (MS/HRMS) Identity Confirmation & Purity Molecular weight and elemental composition sciensage.inforesearchgate.netnih.gov

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the sample, which is then compared to the calculated theoretical values based on the proposed chemical formula.

For thiazolopyridine derivatives, elemental analysis serves as a crucial final check of purity and structural integrity. For example, the characterization of certain (E)-5-Amino-7-(3-chlorophenyl)-N'-(1-(4-chlorophenyl)ethylidene)-8-nitro-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide derivatives included elemental analysis, where the calculated percentages for C, H, and N were compared against the found values. nih.gov

While specific elemental analysis data for this compound is not detailed in the provided search context, its molecular formula is C₇H₆N₂S₂. Crystal structure analysis, which has been performed on this compound, inherently confirms its elemental composition and three-dimensional structure. researchgate.netscite.ai The crystal structure reveals bond lengths and angles, such as the C-S bond lengths within the molecule, which are intermediate between single and double bonds. researchgate.net This crystallographic data provides the most definitive characterization of the compound's structure. researchgate.netdoaj.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-(Methylthio)thiazolo[5,4-b]pyridine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of 2-aminopyridine derivatives with sulfur-containing reagents. For example:

  • Thiazole ring formation : React 2-aminopyridine with phosphorus oxychloride (POCl₃) and thiourea derivatives under controlled temperature (80–120°C) to introduce the thiazole moiety .
  • Methylthio group introduction : Use methanethiol or methyl disulfide in the presence of a base (e.g., K₂CO₃) for nucleophilic substitution at the 2-position .
  • Optimization : Continuous flow reactors enhance yield and purity by maintaining precise temperature and stoichiometric control, as demonstrated in analogous thiazolo[5,4-b]pyridine syntheses .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical methods :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
    • NMR : Confirm substitution patterns via ¹H NMR (e.g., methylthio proton at δ 2.5–3.0 ppm) and ¹³C NMR (thiazole C-S resonance at ~160 ppm) .
    • X-ray crystallography : Resolve crystal structures using SHELX software to verify bond angles and lattice parameters (e.g., C7H6N2S2, monoclinic P2₁/c space group) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard mitigation :
    • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation, as inferred from safety data of related thiazolo[5,4-b]pyridine derivatives .
    • Store in airtight containers at 4°C, away from oxidizing agents .
  • Emergency response : For inhalation exposure, administer oxygen and consult a physician immediately .

Advanced Research Questions

Q. How do structural modifications at the 2- and 6-positions influence biological activity (e.g., kinase inhibition)?

  • Case study :
    • c-KIT inhibition : Replacing the methylthio group with a 3-(trifluoromethyl)phenyl moiety (e.g., compound 6h ) improves hydrophobic interactions in the enzyme pocket (IC₅₀ = 9.87 µM vs. >50 µM for unsubstituted analogs) .
    • S1P1/S1P5 agonism : Adding a cyclopropyl group at the benzylic position (e.g., 5d ) enhances selectivity (S1P1 IC₅₀ = 1.2 nM) by stabilizing a 180° NCCC dihedral angle .
  • Methodology : Perform radiometric kinase assays and molecular docking (e.g., AutoDock Vina) to map binding interactions .

Q. What methodologies are effective for crystallographic analysis of this compound and its derivatives?

  • Crystal growth : Use slow evaporation of dichloromethane/hexane (1:3) to obtain single crystals .
  • Refinement : Employ SHELXL for high-resolution data (≤0.8 Å) to model thermal displacement parameters and hydrogen bonding networks (e.g., S···N interactions at 3.2 Å) .

Q. How can computational modeling predict the compound’s interaction with therapeutic targets?

  • Molecular dynamics (MD) simulations :
    • Simulate binding to VEGFR2 using AMBER force fields to assess stability of DFG-out conformation interactions (e.g., hydrogen bonds with Cys532) .
    • Calculate binding free energies (MM/PBSA) to rank derivatives for further synthesis .
  • Pharmacophore modeling : Identify critical features (e.g., sulfur atoms, hydrophobic pockets) using Schrödinger’s Phase .

Q. What strategies improve pharmacological efficacy in vivo for thiazolo[5,4-b]pyridine derivatives?

  • Formulation : Solid dispersion (SD) with hydroxypropyl methylcellulose enhances oral bioavailability by reducing crystallinity (e.g., 6d-SD achieves 80% absorption in rats) .
  • Dosing : BID administration (50 mg/kg) in xenograft models suppresses ERK1/2 phosphorylation and achieves tumor regression (T/C = -7.0%) .

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Feasible Synthetic Routes

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2-(Methylthio)thiazolo[5,4-b]pyridine
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Reactant of Route 2
2-(Methylthio)thiazolo[5,4-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.